molecular formula C23H31NO2 B1678237 Proadifen CAS No. 302-33-0

Proadifen

Cat. No. B1678237
CAS RN: 302-33-0
M. Wt: 353.5 g/mol
InChI Key: SNTQPLDRUZOSDP-UHFFFAOYSA-N
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Description

Proadifen, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 enzymes, which prevents certain types of drug metabolism . It also inhibits neuronal nitric oxide synthase (NOS), CYP-dependent (cytochrome P450-dependent) arachidonate metabolism, transmembrane calcium influx, and platelet thromboxane synthesis . Proadifen has been shown to exert apoptotic and anti-proliferative effects in certain forms of cancer, such as HT-29 colon adenocarcinoma .


Molecular Structure Analysis

Proadifen has the molecular formula C23H31NO2 . Its molecular weight is 353.506 g/mol . The IUPAC name for Proadifen is 2-(Diethylamino)ethyl 2,2-diphenylpentanoate .


Physical And Chemical Properties Analysis

Proadifen has a molar mass of 353.506 g/mol . Its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Proadifen in Cancer Research

  • Ovarian Cancer Sensitization to Chemotherapy : Proadifen has been shown to sensitize resistant ovarian adenocarcinoma cells to cisplatin, a commonly used chemotherapy drug. This sensitization effect is attributed to the downregulation of multidrug resistance-associated proteins and a decrease in glutathione levels, enhancing the cytotoxicity of the combined treatment with cisplatin (Jendželovský et al., 2016).

  • Colon Cancer Cell Apoptosis : In HT-29 colon adenocarcinoma cells, Proadifen showed anti-proliferative effects by inducing apoptosis and inhibiting cell growth. It influenced cell cycle dynamics and activated certain apoptotic pathways, suggesting a potential role in colon cancer therapy (Jendželovský et al., 2012).

Proadifen in Neuropharmacology

  • Effect on Brain Serotonin Neurons : Proadifen has been found to affect the excitability of serotonin neurons in rats. This finding is significant for understanding the influence of cytochrome P450 inhibitors on neurotransmitter systems (Grinchii et al., 2018).

Proadifen in Pharmacological Research

  • Influence on Drug Metabolism and Pharmacokinetics : Proadifen, known for its inhibition of cytochrome P450 enzymes, has implications in the study of drug metabolism and the pharmacokinetics of various drugs. It's used as an internal standard in analytical methods and plays a role in altering the metabolism and effect of other drugs(Yao Meng-shan, 2007); (Barroso et al., 2006).

Proadifen in Cardiac Pharmacology

  • Impact on Cardiac Function : Research indicates that Proadifen could modulate the effects of drugs on cardiac function, as seen in studies on QT interval prolongation and its potential in mitigating proarrhythmic effects (Hondeghem et al., 2011).

properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTQPLDRUZOSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-68-0 (hydrochloride)
Record name Proadifen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048452
Record name Proadifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proadifen

CAS RN

302-33-0
Record name Proadifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proadifen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proadifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROADIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,820
Citations
JM Boeynaems, D Demolle… - Biochemical pharmacology, 1987 - Elsevier
SKF 525-A (proadifen), a well-known inhibitor of drug metabolism and cytochrome P-450 activity, stimulated the release of prostacyclin (PGI 2 ) from the rabbit aorta in vitro. The …
Number of citations: 10 www.sciencedirect.com
SB Ross - Pharmacology & toxicology, 1995 - Wiley Online Library
… Abstracr: The characteristics of the binding of 3H-proadifen to rat … proadifen was synthesized in our laboratories (Werner et al. 1993). In the present study the binding of 3H-proadifen …
Number of citations: 2 onlinelibrary.wiley.com
G Spitzmaul, F Gumilar, JP Dilger… - British journal of …, 2009 - Wiley Online Library
… Experimental approach: We measured the effects of proadifen and adiphenine … proadifen and adiphenine decreased the frequency of ACh-induced single-channel currents. Proadifen …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
N Kretschy, M Teichmann, S Kopf, AG Atanasov… - British journal of …, 2013 - nature.com
… Acetohexamide, nifedipin, isoxsuprine and proadifen dose dependently inhibited the … the synthesis of 12 (S)-HETE, whereas proadifen and nifedipin inhibited NF-κB activation. Both the …
Number of citations: 21 www.nature.com
D Grinchii, R Paliokha, V Tseilikman… - Gen Physiol …, 2018 - academia.edu
The aim of this study was to investigate the effect an inhibitor of cytochrome-P450, proadifen hydrochloride (SKF525), on the excitability of serotonin neurons. Adult male Wistar rats …
Number of citations: 14 www.academia.edu
E Przegaliński, E Tatarczyńska… - Journal of …, 1990 - journals.sagepub.com
… In rats pretreated with proadifen (50 mg/kg), a non-selective drug … Proadifen also potentiated the anti-immobility effect of … , buspirone and gepirone in proadifen-pretreated animals was …
Number of citations: 32 journals.sagepub.com
R Jendželovský, Z Jendželovská, L Hiľovská, J Kovaľ… - Toxicology Letters, 2016 - Elsevier
… to investigate the ability of proadifen to sensitize A2780 and … proadifen sensitized resistant ovarian cancer cells to CDDP-induced cell death. The chemosensitizing effect of proadifen on …
Number of citations: 12 www.sciencedirect.com
R Jendželovský, J Kovaľ, J Mikeš, Z Papčová… - Toxicology in Vitro, 2012 - Elsevier
… mechanisms of possible anti-cancer activity of proadifen have not been fully understood yet. … effect of proadifen on HT-29 colon cancer cells. Our results show that proadifen inhibited the …
Number of citations: 12 www.sciencedirect.com
W Kozak, KP Mayfield, A Kozak, MJ Kluger - Journal of Thermal Biology, 2000 - Elsevier
Fever in rats was induced by intraperitoneal injection of lipopolysaccharide (LPS; 50 μg/kg) and body temperature was measured by biotelemetry. Inhibitors of cytochrome P-450, SKF-…
Number of citations: 20 www.sciencedirect.com
BMF De Cazzulo, A Bernacchi… - Medicina …, 1998 - medicinabuenosaires.com
SKF525A, an inhibitor and inducer of cytochrome P450, was tested on different developmental stages of Trypanosoma cruzi. Growth, motility and structure of epimastigotes, motility and …
Number of citations: 13 www.medicinabuenosaires.com

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